N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyrroloquinoline and oxalamide moieties .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of pyrroloquinoline derivatives often involves cyclization reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic and analytical techniques . The structure often includes various functional groups that contribute to the compound’s properties .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their molecular structure . These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy for Breast Cancer
Research has demonstrated the potential of iron(III) complexes involving nitrogen heterocycles, akin to N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, in photodynamic therapy (PDT) for treating breast cancer. A study highlighted the synthesis of a new nitrogen heterocycle and its iron(III) complex, which exhibited high anti-proliferation efficiency in human breast cancer MDA-MB-231 cells under light irradiation due to its ability to generate singlet oxygen (Zhong‐Hong Zhu et al., 2019).
Water Oxidation Catalysis
Compounds related to the structure of N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide have been explored as catalysts for water oxidation, a critical reaction for sustainable energy generation. For instance, iron complexes with square planar tetradentate polypyridyl-type ligands, sharing structural features with the compound , have shown promising activity as water oxidation catalysts, revealing the importance of the nitrogen heterocycle's coordination environment (Lanka D Wickramasinghe et al., 2015).
Chemosensor for Metal Ions
A fluorescent sensor based on a quinoline group and a pyridin-2-ylmethanamine binding unit, components similar to those found in N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, has been developed for the selective and sensitive detection of Zn(2+) ions. This research underscores the utility of nitrogen heterocycles in creating sensitive fluorescent probes for environmental and biological applications (Pengxuan Li et al., 2014).
Coordination Polymers and Magnetic Properties
Nitrogen heterocyclic compounds, sharing a core resemblance with N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide, have been used to construct coordination polymers with diverse structural assemblies and magnetic properties. Such research has implications for the development of novel materials with potential applications in data storage, sensors, and catalysis (Xiang-Wen Wu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-10-13-9-15(8-12-4-3-7-23(16)17(12)13)22-19(26)18(25)21-11-14-5-1-2-6-20-14/h1-2,5-6,8-9H,3-4,7,10-11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCTANRURRUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=N4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide |
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